molecular formula C18H15NO3S B2385311 Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-13-4

Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2385311
CAS No.: 477490-13-4
M. Wt: 325.38
InChI Key: FRCUDOUINIYEAP-UHFFFAOYSA-N
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Description

Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate is a synthetic benzo[b]thiophene derivative intended for research and development use. As part of the thiophene-2-carboxamide class of compounds, which are recognized as significant scaffolds in drug discovery , this chemical serves as a valuable intermediate for researchers in medicinal chemistry. Compounds based on the benzo[b]thiophene core are frequently investigated for their diverse biological activities. Notably, structurally similar 3-aminothiophene-2-carboxamide derivatives have demonstrated promising antibacterial activity against pathogenic Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis ) and Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa ) in scientific studies . Furthermore, related molecules have been evaluated for their antioxidant properties using assays like the ABTS method, highlighting the potential of this chemical class in oxidative stress research . The structural features of this compound, particularly the 2-carboxylate ester and the benzamido group at the 3-position, make it a versatile building block for the synthesis of more complex molecules and for use in DFT (Density Functional Theory) investigations and molecular docking studies to explore interactions with biological targets . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-[(2-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-11-7-3-4-8-12(11)17(20)19-15-13-9-5-6-10-14(13)23-16(15)18(21)22-2/h3-10H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCUDOUINIYEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Starting Materials :

    • 2-Mercaptobenzoic acid
    • 2-Bromo-1-(2-methylphenyl)ethan-1-one
    • Triethylamine (base catalyst)
  • Mechanism :

    • Step 1 : SN2 nucleophilic attack of thiolate anion on bromomethyl ketone
    • Step 2 : In situ cyclization via intramolecular esterification
  • Optimized Conditions :

    Parameter Value
    Solvent Dimethylformamide
    Temperature 80°C
    Reaction Time 8-12 hours
    Yield 72-85%

This method's key advantage lies in avoiding intermediate isolation, reducing purification steps. The base concentration critically influences cyclization efficiency, with excess triethylamine promoting complete ring closure.

Multi-Step Synthesis via Halogenated Intermediates

Patent WO1999047510A2 details a scalable industrial approach adaptable to our target compound:

Synthetic Pathway

  • Stage 1 : Thioether Formation

    • 2-Chlorobenzaldehyde + Methyl thioglycolate → 2-(Methylthio)benzaldehyde
    • Conditions : Phase-transfer catalysis (TBAB), 110°C, 6 hours
  • Stage 2 : Cyclocondensation

    • Intermediate + 2-Methylbenzoyl chloride → Benzothiophene precursor
    • Key Parameters :
      • Pressure: 15-20 psi
      • Temperature gradient: 100°C → 120°C over 4 hours
  • Stage 3 : Esterification

    • Carboxylic acid intermediate + Methanol/H+ → Target ester
    • Yield Optimization :
      • Acid catalyst concentration: 0.5-1.0 M
      • Reflux duration: 3-5 hours

Comparative Performance

Metric Stage 1 Stage 2 Stage 3
Typical Yield (%) 88 76 92
Purity (HPLC) 95% 87% 99%

This method's robustness for kilogram-scale production offsets its step-intensive nature, making it preferable for industrial applications.

Palladium-Catalyzed Heterocyclodehydration

Adapting J. Org. Chem. methodology, this approach enables precise stereochemical control:

Reaction Scheme

  • Precursor Synthesis :

    • 2-Mercaptophenyl alkyne + 2-Methylbenzoyl isocyanate → Propargyl alcohol intermediate
  • Cyclization :

    • Catalyst System : PdI₂ (2 mol%) + KI (20 mol%)
    • Solvent System : Acetonitrile/water (9:1 v/v)
    • Temperature : 90°C, 6 hours

Performance Metrics

Parameter Value
Conversion Rate 94%
Diastereomeric Ratio 85:15 (E:Z)
Isolated Yield 68%

This method excels in constructing the benzothiophene core with defined stereochemistry, crucial for bioactive compound development.

Condensation Route from Preformed Benzothiophene

VulcanChem's approach modifies classical condensation strategies:

Stepwise Procedure

  • Core Synthesis :

    • Benzo[b]thiophene-2-carboxylic acid + Thionyl chloride → Acid chloride
  • Amidation :

    • Acid chloride + 2-Methylbenzylamine → 3-(2-Methylbenzamido) intermediate
    • Conditions :
      • Pyridine (2 eq) as HCl scavenger
      • 0°C → rt gradient over 2 hours
  • Esterification :

    • Carboxylic acid + Methanol/H2SO4 → Methyl ester
    • Yield Enhancement :
      • Molecular sieves (4Å) for water removal
      • 72-hour reflux

Yield Analysis

Step Laboratory Scale Pilot Plant Scale
Core Synthesis 89% 82%
Amidation 77% 68%
Esterification 95% 91%

This modular approach allows independent optimization of each synthetic stage, particularly valuable for structure-activity relationship studies.

Critical Comparison of Methodologies

Technical Evaluation

Method Avg. Yield Scalability Stereocontrol Equipment Needs
One-Pot 78% Medium Limited Standard
Multi-Step 82% High None Pressure reactor
Pd-Catalyzed 68% Low Excellent Inert atmosphere
Condensation 84% Medium Moderate Reflux setup

Industrial Applicability Factors

  • Cost Analysis :

    • Pd-catalyzed method incurs 43% higher reagent costs versus multi-step synthesis
    • One-pot approach reduces labor costs by 60% compared to condensation route
  • Environmental Impact :

    Method PMI* Hazardous Waste
    One-Pot 18.2 Low
    Multi-Step 32.7 High
    Pd-Catalyzed 25.4 Moderate
    Condensation 28.9 Moderate

    *Process Mass Intensity (kg waste/kg product)

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Scientific Research Applications

Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events that lead to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzo[b]thiophene-2-carboxylate framework is highly versatile, allowing modifications at positions 3, 4, 5, 6, and 5. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Benzo[b]thiophene-2-carboxylate Derivatives
Compound Name Position 3 Substituent Position 2 Substituent Key Features Reference
Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate 2-Methylbenzamido Methyl ester Amide group enhances hydrogen bonding; methyl ester improves lipophilicity Target Compound
Methyl 4-bromobenzo[b]thiophene-2-carboxylate - Methyl ester Bromine at position 4 increases molecular weight and potential reactivity
Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate Benzoylamino and imidazole groups Ethyl ester Dual substituents may enhance kinase inhibition or metal coordination
Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]benzo[b]thiophene-2-carboxylate Sulfamoyl with dimethoxyphenyl Methyl ester Sulfonamide group improves solubility; methoxy groups affect electron density
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate Chlorine Methyl ester Electron-withdrawing Cl may influence reactivity in cross-coupling reactions
Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate Amino and fluorine Methyl ester Amino group enables further derivatization; fluorine enhances bioavailability

Key Differences :

  • Sulfonylation vs. Amidation : Sulfonamides (e.g., ) require sulfonyl chlorides, while amides (e.g., target compound) use acyl chlorides. Sulfonylation often proceeds under milder conditions .
  • Microwave-Assisted Synthesis : highlights microwave irradiation for accelerating reactions, which could improve yields for temperature-sensitive intermediates .

Physical and Spectroscopic Properties

  • Melting Points: Analogs with polar substituents (e.g., sulfonamides , hydroxy groups ) exhibit higher melting points (>200°C) due to intermolecular hydrogen bonding.
  • IR/NMR Data :
    • The target’s IR spectrum would show C=O stretches for both ester (~1715 cm⁻¹) and amide (~1650 cm⁻¹) groups, as seen in .
    • ¹H NMR would display signals for methyl ester (~3.8–3.9 ppm), aromatic protons, and amide NH (~10 ppm, if present) .

Biological Activity

Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound with notable biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by relevant data and case studies.

The compound can be synthesized through the condensation of 2-methylbenzoic acid with benzo[b]thiophene-2-carboxylic acid, typically under basic conditions. The reaction often utilizes sodium bicarbonate as a base and chloroform as a solvent. The resulting product is characterized by its unique structural features, including a benzamido group that enhances its biological activities.

Synthetic Route Overview

StepReagentsConditions
12-Methylbenzoic Acid + Benzo[b]thiophene-2-carboxylic AcidBasic conditions with sodium bicarbonate
2EsterificationChloroform as solvent

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their activity. This mechanism is crucial in therapeutic applications against various diseases.
  • Receptor Antagonism : It can function as a receptor antagonist, preventing the binding of natural ligands and modulating cellular signaling pathways.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have shown that derivatives of benzo[b]thiophenes, including this compound, possess activity against Mycobacterium tuberculosis. For instance, related compounds have been reported to have minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 µg/mL against various strains of tuberculosis .

Anticancer Activity

The compound has also been investigated for its potential in cancer therapy. It has shown promising results in inhibiting the proliferation of cancer cell lines while exhibiting low cytotoxicity against normal cells. For example, studies indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Studies

  • Antitubercular Activity : A study evaluated the efficacy of several benzo[b]thiophene derivatives against multidrug-resistant Mycobacterium tuberculosis. Compounds similar to this compound exhibited MIC values indicating strong antitubercular activity .

    Table: Antitubercular Efficacy
    CompoundMIC (µg/mL)
    Compound A0.60
    Compound B0.71
    This compoundTBD
  • Anticancer Studies : Research on the anticancer properties revealed that certain derivatives inhibited growth in human cancer cell lines such as HeLa, with selectivity indices indicating a favorable therapeutic window .

    Table: Anticancer Activity
    CompoundCell LineIC50 (µM)
    Compound CHeLa0.126
    Compound DMCF10A>1

Q & A

Q. Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 1–2 hours) and improves yields by 15–20% .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for amidation steps .
  • Catalysts : Triethylamine (TEA) or DMAP improves coupling reaction rates .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and ester/amide connectivity. For example, the methyl ester group typically appears as a singlet at ~3.8–4.0 ppm in 1H NMR .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹ for esters and amides) .
  • X-ray Crystallography : Resolves bond angles and distances, critical for understanding steric effects and intermolecular interactions (e.g., benzo[b]thiophene core planarity) .

Advanced: How do structural modifications at the 3-position of the benzo[b]thiophene core influence biological activity, based on SAR studies?

Answer:
Modifications at the 3-position significantly alter bioactivity:

SubstituentBiological ActivityKey Findings (Source)
2-MethylbenzamidoAntimicrobial, kinase inhibitionEnhanced target selectivity due to steric bulk
TrifluoromethylImproved metabolic stabilityElectron-withdrawing effects reduce oxidative degradation
ChloroacetylCovalent enzyme inhibitionForms irreversible bonds with catalytic cysteine residues

Q. Methodological Insight :

  • Electron-withdrawing groups (e.g., -CF₃) enhance stability but may reduce solubility.
  • Bulkier substituents improve target specificity but require optimization of reaction conditions to avoid steric hindrance during synthesis .

Advanced: What is the proposed mechanism of action for this compound in inhibiting specific enzymatic targets?

Answer:
The compound interacts with biological targets via:

  • Covalent Binding : The chloroacetyl group (if present) forms adducts with nucleophilic residues (e.g., cysteine in kinases) .
  • Allosteric Inhibition : The benzo[b]thiophene core binds to non-catalytic sites, altering enzyme conformation (e.g., BDK inhibition with IC₅₀ = 1.2 µM) .
  • Competitive Inhibition : The 2-methylbenzamido moiety mimics natural substrates, blocking active sites in microbial enzymes .

Q. Experimental Validation :

  • Kinase assays (e.g., ADP-Glo™) quantify inhibition potency.
  • Docking studies (AutoDock Vina) predict binding poses, validated by mutagenesis .

Advanced: How can conflicting data regarding solubility and stability under varying pH conditions be resolved?

Answer:
Systematic Experimental Design :

Solubility Profiling : Test in buffered solutions (pH 1–10) using HPLC or UV-Vis spectroscopy. For example, solubility peaks at pH 7.4 (phosphate buffer) due to zwitterionic stabilization .

Stability Studies : Use differential scanning calorimetry (DSC) to identify degradation temperatures (~200–220°C) .

Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Q. Conflict Resolution :

  • Discrepancies often arise from solvent impurities or inadequate buffering. Use ultra-pure solvents and validate pH with calibrated probes .

Advanced: What computational approaches predict binding affinity to protein targets, and how do they correlate with experimental data?

Answer:
Validated Methods :

  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes. For example, a docking score of −9.2 kcal/mol correlates with IC₅₀ = 5 µM in kinase assays .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust target engagement .

Q. Correlation with Experiment :

  • Linear regression analysis (R² = 0.85–0.92) between computed binding energies (MM-PBSA) and experimental Ki values validates predictive accuracy .

Advanced: What analytical techniques are critical for monitoring intermediate purity in multi-step syntheses?

Answer:

  • TLC : Use silica plates with UV visualization to track reaction progress (e.g., hexane:ethyl acetate = 3:1, Rf = 0.5 for intermediates) .
  • HPLC : C18 columns (ACN/water gradient) quantify purity (>95% for each step) .
  • Mass Spectrometry : HRMS confirms molecular ions (e.g., [M+H]+ = 357.0892 m/z) .

Q. Best Practices :

  • Isolate intermediates via column chromatography (silica gel, 60–120 mesh) to prevent carryover impurities .

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